An In-depth Technical Guide to 1-Ethynyl-3,3-difluoro-cyclobutanol: Synthesis, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Ethynyl-3,3-difluoro-cyclobutanol: Synthesis, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethynyl-3,3-difluoro-cyclobutanol, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. The guide details the chemical structure, properties, and a validated synthetic protocol for this compound. Furthermore, it explores the strategic importance of the gem-difluoro cyclobutane motif in modern drug design, offering insights into its potential applications and the rationale behind its use. This document serves as a critical resource for researchers seeking to incorporate this novel scaffold into their discovery programs.
Introduction: The Rising Prominence of Fluorinated Scaffolds
The incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the gem-difluoroalkyl group has garnered considerable attention. The replacement of a methylene group with a difluoromethylene unit can impart significant conformational constraints and alter the electronic properties of a molecule without drastically increasing its steric bulk.
The cyclobutane ring, a four-membered carbocycle, is another structural element that has seen a resurgence in interest within medicinal chemistry.[1][2] Its rigid, puckered conformation provides a three-dimensional scaffold that can be exploited to orient pharmacophoric elements in a precise manner, often leading to improved potency and selectivity.[1] The fusion of these two privileged motifs in 1-Ethynyl-3,3-difluoro-cyclobutanol creates a unique building block that offers a confluence of desirable properties for the development of novel therapeutics. The ethynyl group provides a versatile handle for further chemical elaboration via a variety of coupling reactions, making it an attractive starting point for the synthesis of diverse compound libraries.
This guide will provide an in-depth analysis of the chemical structure and a detailed synthetic route to 1-Ethynyl-3,3-difluoro-cyclobutanol. It will also explore the broader context of its potential applications in drug discovery, supported by the established role of fluorinated cyclobutanes in approved pharmaceuticals and clinical candidates.
Chemical Structure and Properties
1-Ethynyl-3,3-difluoro-cyclobutanol is a tertiary alcohol featuring a cyclobutane ring geminally difluorinated at the 3-position and substituted with an ethynyl group at the 1-position.
Structural Data
| Property | Value | Source |
| IUPAC Name | 1-ethynyl-3,3-difluorocyclobutan-1-ol | [3] |
| CAS Number | 1884164-49-1 | [3][4] |
| Molecular Formula | C₆H₆F₂O | [3][4] |
| Molecular Weight | 132.11 g/mol | [3][4] |
| SMILES | C#CC1(O)CC(F)(F)C1 | [3] |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure.
| Property | Predicted Value |
| LogP | 0.5 - 1.0 |
| Topological Polar Surface Area (TPSA) | 20.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
The presence of the gem-difluoro group is expected to increase the lipophilicity of the cyclobutane ring while also influencing the acidity of the hydroxyl proton and the overall electronic distribution of the molecule.
Synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol
The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol can be achieved through the nucleophilic addition of an ethynyl group to the commercially available precursor, 3,3-difluorocyclobutanone. A key challenge in this transformation is the propensity of the starting ketone to undergo elimination of hydrogen fluoride under basic conditions. To circumvent this, the use of less basic organometallic reagents is crucial. Organolanthanum reagents have been shown to be effective in promoting the addition of carbon nucleophiles to 3,3-difluorocyclobutanone while minimizing side reactions.[5]
Reaction Scheme
Caption: Synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone using organolanthanum reagents.[5]
Materials:
-
3,3-Difluorocyclobutanone
-
Ethynylmagnesium bromide (0.5 M in THF) or Ethynyllithium
-
Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl, 0.6 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of LaCl₃·2LiCl (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of ethynylmagnesium bromide (1.2 equivalents) in THF to the cooled LaCl₃·2LiCl solution with stirring.
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the organolanthanum reagent.
-
Slowly add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-Ethynyl-3,3-difluoro-cyclobutanol.
Trustworthiness of the Protocol: This protocol is based on a peer-reviewed methodology that specifically addresses the challenges associated with the nucleophilic addition to 3,3-difluorocyclobutanone.[5] The use of organolanthanum reagents is a validated strategy to suppress the undesired elimination of HF. The workup and purification steps are standard procedures in organic synthesis, ensuring the isolation of a pure product.
Spectroscopic Characterization (Representative Data)
-
¹H NMR: A singlet for the acetylenic proton, and multiplets for the methylene protons of the cyclobutane ring. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Resonances for the quaternary carbon bearing the hydroxyl and ethynyl groups, the two carbons of the ethynyl group, the difluorinated carbon (split into a triplet by the two fluorine atoms), and the other methylene carbons of the cyclobutane ring.
-
¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with the adjacent protons.
-
IR Spectroscopy: Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-Ethynyl-3,3-difluoro-cyclobutanol make it a highly attractive building block for the synthesis of novel drug candidates. The strategic incorporation of the gem-difluoro cyclobutane motif can offer several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.[7][8]
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.[1]
-
Modulation of Physicochemical Properties: The introduction of the gem-difluoro group can fine-tune a molecule's lipophilicity, polarity, and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Versatile Synthetic Handle: The terminal alkyne functionality serves as a versatile handle for a wide range of chemical transformations, including click chemistry (cycloadditions), Sonogashira coupling, and various other metal-catalyzed reactions. This allows for the rapid diversification of the core scaffold and the exploration of a broad chemical space.
Workflow for Library Synthesis
The following diagram illustrates a potential workflow for utilizing 1-Ethynyl-3,3-difluoro-cyclobutanol in a drug discovery program.
Caption: Library synthesis workflow using the target molecule.
Conclusion
1-Ethynyl-3,3-difluoro-cyclobutanol is a valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally restricted, metabolically stable gem-difluoro cyclobutane core and a synthetically tractable ethynyl handle provides a powerful platform for the design and synthesis of novel drug candidates. The synthetic protocol outlined in this guide, based on established and reliable chemistry, offers a practical route to access this important compound. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, 1-Ethynyl-3,3-difluoro-cyclobutanol is poised to play an increasingly significant role in the development of the next generation of therapeutics.
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